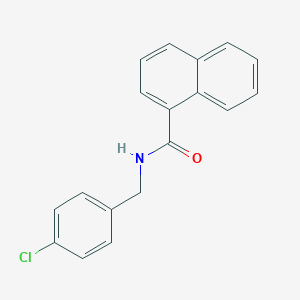
N-(4-chlorobenzyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-1-naphthamide, also known as NCN, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. NCN is a derivative of naphthalene and has a molecular weight of 295.8 g/mol. In
Scientific Research Applications
N-(4-chlorobenzyl)-1-naphthamide has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a fluorescent probe for detecting protein conformational changes. N-(4-chlorobenzyl)-1-naphthamide has been shown to bind to proteins such as bovine serum albumin and lysozyme, and its fluorescence intensity changes upon binding. This property makes N-(4-chlorobenzyl)-1-naphthamide a valuable tool for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-naphthamide involves the formation of a complex with metal ions or proteins. Upon binding, the fluorescence intensity of N-(4-chlorobenzyl)-1-naphthamide changes, allowing for detection and quantification. The exact mechanism of fluorescence quenching or enhancement is still under investigation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-naphthamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to human cells at concentrations up to 100 µM. N-(4-chlorobenzyl)-1-naphthamide has also been shown to cross the blood-brain barrier, making it a potential tool for studying brain function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorobenzyl)-1-naphthamide as a fluorescent probe is its high sensitivity and selectivity for metal ions and proteins. N-(4-chlorobenzyl)-1-naphthamide is also easy to synthesize and purify. However, one limitation of using N-(4-chlorobenzyl)-1-naphthamide is its limited solubility in aqueous solutions, which can make it difficult to use in biological assays. N-(4-chlorobenzyl)-1-naphthamide also has a short fluorescence lifetime, which can limit its use in time-resolved experiments.
Future Directions
For N-(4-chlorobenzyl)-1-naphthamide research include the development of new derivatives with improved solubility and fluorescence properties. N-(4-chlorobenzyl)-1-naphthamide could also be used as a tool for studying protein-protein interactions and protein folding. Additionally, N-(4-chlorobenzyl)-1-naphthamide could be used in vivo to study metal ion and protein distribution in living organisms.
Conclusion
In conclusion, N-(4-chlorobenzyl)-1-naphthamide is a valuable tool for scientific research. Its fluorescent properties make it useful for detecting metal ions and proteins, and its potential for crossing the blood-brain barrier makes it a promising tool for studying brain function. While N-(4-chlorobenzyl)-1-naphthamide has limitations, such as limited solubility and short fluorescence lifetime, its advantages outweigh its limitations, making it a valuable tool for scientific research.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-1-naphthamide involves the reaction of 1-naphthylamine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The crude product is then purified by recrystallization to obtain pure N-(4-chlorobenzyl)-1-naphthamide.
properties
Product Name |
N-(4-chlorobenzyl)-1-naphthamide |
|---|---|
Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14ClNO/c19-15-10-8-13(9-11-15)12-20-18(21)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) |
InChI Key |
JTOKHCCLFPKMFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)


![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)